molecular formula C14H23N3OS B1663083 Xanomeline CAS No. 131986-45-3

Xanomeline

Cat. No.: B1663083
CAS No.: 131986-45-3
M. Wt: 281.42 g/mol
InChI Key: JOLJIIDDOBNFHW-UHFFFAOYSA-N
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Description

Xanomeline is a muscarinic acetylcholine receptor (mAChR) agonist with functional selectivity for M1 and M4 receptor subtypes. Unlike non-selective mAChR agonists, this compound exhibits unique dual binding properties: it occupies both the orthosteric site (the endogenous acetylcholine-binding site) and an extracellular vestibular (ECV) allosteric site on mAChRs, particularly at M4 receptors . This dual mechanism underpins its distinct pharmacological profile and therapeutic effects, such as reduced extrapyramidal side effects (EPS) compared to dopamine antagonists like haloperidol .

Preparation Methods

Historical Context and Significance of Xanomeline Synthesis

This compound’s development emerged from efforts to target muscarinic receptors with high selectivity for the M1 subtype, which is implicated in cognitive function. Early synthesis methods focused on constructing its unique tetrahydropyridinium-thiadiazole core while optimizing the hexyloxy side chain for receptor binding. The compound’s clinical potential drove innovations in synthetic chemistry to improve scalability and reduce metabolic degradation, as evidenced by later fluorinated and deuterated analogs.

Key Synthetic Pathways for this compound

Strecker-like Synthesis Approach

The foundational route to this compound, detailed in Scheme 1 of the Tacrine-Xanomeline hybrid synthesis, employs a Strecker-like reaction sequence (Figure 1). This method involves seven steps:

  • Cyanohydrin Formation : 3-Pyridinecarboxaldehyde reacts with trimethylsilyl cyanide (TMSCN) in acetic acid to yield cyanohydrin 10 .
  • Aminonitrile Synthesis : Treatment of 10 with ammonium chloride in ammonium hydroxide generates aminonitrile 11 .
  • Thiadiazole Cyclization : Aminonitrile 11 undergoes cyclization with disulfur dichloride (S$$2$$Cl$$2$$) in dimethylformamide (DMF), forming thiadiazole 12 .
  • Nucleophilic Substitution : Thiadiazole 12 reacts with 1-hexanol and sodium hydride (NaH) in tetrahydrofuran (THF), producing intermediate 13 .
  • Quaternization : Methylation of 13 with methyl iodide (CH$$_3$$I) in acetone yields pyridinium salt 14 .
  • Reduction : Sodium borohydride (NaBH$$_4$$) in methanol reduces 14 to the tetrahydropyridinium moiety, yielding this compound.

This route achieves an overall yield of ~40% after purification, with critical control over reaction temperatures and solvent selection to prevent side reactions.

Pyridinium Intermediate Reduction

A streamlined alternative, reported by ChemicalBook, starts from 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (Intermediate 5 ). The synthesis involves a single reduction step:

  • Reduction with NaBH$$_4$$ : Intermediate 5 is treated with sodium borohydride in ethanol at −5–0°C for 1 hour, followed by aqueous workup and column chromatography (dichloromethane/methanol 20:1).

This method achieves a 77.1% yield with 99.99% purity, highlighting its efficiency for late-stage intermediate reduction.

Table 1: Comparison of this compound Synthesis Routes

Parameter Strecker-like Route Pyridinium Reduction
Starting Material 3-Pyridinecarboxaldehyde Preformed pyridinium iodide
Steps 7 1
Overall Yield ~40% 77.1%
Key Reagents TMSCN, S$$2$$Cl$$2$$, NaH NaBH$$_4$$
Purification Column chromatography Column chromatography

Optimization Strategies and Modifications

Solvent and Temperature Control

The Strecker-like route requires strict temperature control during cyclization (0°C for S$$2$$Cl$$2$$ addition) and nucleophilic substitution (reflux in THF). In contrast, the pyridinium reduction operates at subzero temperatures to mitigate borohydride decomposition.

Deuterated and Fluorinated Analogs

Patents disclose fluorination and deuteration of this compound’s hexyloxy chain or tetrahydropyridine ring to enhance metabolic stability. For example, replacing hydrogens with fluorine at positions R$$1$$-R$${13}$$ reduces cytochrome P450 (CYP) oxidation, while deuteration at R$${14}$$-R$${23}$$ leverages kinetic isotope effects to slow degradation. These modifications necessitate tailored synthesis protocols, such as using deuterated sodium borohydride (NaBD$$_4$$) or fluorinated alcohols in nucleophilic substitutions.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:

  • HPLC : The pyridinium reduction route achieves 99.99% purity, as verified by high-performance liquid chromatography.
  • NMR Spectroscopy : $$^1$$H NMR of this compound confirms the tetrahydropyridinium structure (δ 3.2–3.5 ppm for N-methyl groups) and thiadiazole aromatic protons (δ 8.1–8.3 ppm).

Table 2: Analytical Data for this compound

Technique Key Findings Source
HPLC 99.99% purity after column chromatography
$$^1$$H NMR δ 1.4–1.6 (hexyloxy CH$$2$$), δ 3.2 (N-CH$$3$$)

Chemical Reactions Analysis

Metabolic Pathways and Pharmacokinetic Considerations

Xanomeline undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes its biotransformation, leading to poor systemic bioavailability (<1%) due to rapid hepatic clearance . CYP2D6 polymorphisms significantly influence drug exposure, with implications for interindividual variability in therapeutic outcomes .

Key Metabolic Data

EnzymeRoleSource
CYP2D6Primary metabolic enzyme
P-glycoproteinLocal intestinal inhibition

Receptor Binding and Functional Selectivity

This compound exhibits dual orthosteric and allosteric binding at muscarinic receptors, particularly at the M4 subtype . Orthosteric binding involves interactions with conserved residues (e.g., D112, W164) in the receptor’s active site, while allosteric binding engages extracellular regions (e.g., S436, Y89) .

Binding Affinity Data

ReceptorBinding Affinity (pIC₅₀)Functional SelectivitySource
M16.2–9.5Partial agonist
M4High affinityDual orthosteric/allosteric
M3Wash-resistant bindingAntagonism after pretreatment

Functional Selectivity at M1 and M4 Receptors

This compound acts as a functionally selective partial agonist at M1 and M4 receptors, despite similar binding affinities across all muscarinic subtypes . This selectivity arises from differential receptor signaling and desensitization patterns. For example, prolonged pretreatment with this compound reduces maximal responses to agonists like carbachol and oxotremorine at M1 receptors .

Desensitization Effects

Pretreatment ConditionsEC₅₀ Shift (Fold)Maximal Response ReductionSource
1 h washout1–2Modest
24 h continuous pretreatment3–10Significant

Structural Insights into Allosteric Binding

Cryo-EM studies reveal this compound’s dual binding mode at M4 receptors:

  • Orthosteric Site : Interactions with D112, W164, and N417 stabilize the active conformation .

  • Allosteric Site : The hexyloxy tail extends toward TM1, interacting with S436, while the dihydropyridine core engages F186 and W435 .

Key Residues in M4 Binding

Binding SiteInteracting ResiduesStructural RoleSource
OrthostericD112, W164, N417Active-site stabilization
AllostericS436, Y89, D432Modulation of receptor conformation

Antagonism of M3 Receptor Activity

This compound binds reversibly and wash-resistantly to M3 receptors, leading to time-dependent receptor downregulation and antagonism of subsequent agonist responses . This involves reduced cell-surface receptor density and altered binding profiles for radioligands like [³H]NMS .

M3 Antagonism Data

Pretreatment Duration[³H]NMS Binding ReductionSource
1 h41%
24 h83%

Neuroprotective Chemical Mechanisms

In oxygen-glucose deprivation models, this compound reduces ROS production and modulates HIF-1α/HO-1/Sirtuin pathways . This suggests antioxidant activity through ROS scavenging and upregulation of protective enzymes like HO-1 .

Neuroprotective Effects

MarkerEffect of this compoundSource
ROS productionDecreased
HO-1 expressionIncreased
HIF-1α expressionDecreased

Scientific Research Applications

Schizophrenia

Efficacy in Acute Psychosis:
Recent phase 3 trials, including EMERGENT-1 and EMERGENT-2, have demonstrated that xanomeline-trospium chloride significantly reduces symptoms in patients with schizophrenia. In these studies, participants receiving this compound-trospium showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

Clinical Trial Data:

  • Study Design: Double-blind, randomized, placebo-controlled trials.
  • Participants: 256 individuals with acute schizophrenia.
  • Results:
    • PANSS total score reduction: Xan-Trospium group showed a mean decrease of −20.6 compared to −12.2 in the placebo group (p < .001).
    • Adverse events were primarily gastrointestinal and mild to moderate in severity .

Cognitive Improvement:
this compound has also shown promise in improving cognitive deficits associated with schizophrenia. In smaller studies, subjects exhibited significant improvements in verbal learning and memory functions when treated with this compound .

Alzheimer's Disease

This compound's potential extends to Alzheimer's disease, where it has been explored for its ability to enhance cognitive function. Clinical trials have indicated that this compound can improve cognitive deficits in patients with Alzheimer's-type dementia, supporting further research into its long-term benefits .

Comparative Efficacy

A comparative analysis of this compound against traditional antipsychotics reveals its distinct advantages:

Aspect This compound Traditional Antipsychotics
Receptor TargetM1 and M4 mAChRsD2 Dopamine Receptors
Side EffectsLower incidence of EPSHigher incidence of EPS
Cognitive EffectsImproved cognitive functionLimited cognitive benefits
TolerabilityGenerally well toleratedVariable tolerability

Case Studies and Clinical Insights

Several case studies have documented the clinical implications of this compound treatment:

  • Case Study 1: A patient with treatment-resistant schizophrenia experienced significant symptom reduction and improved quality of life after being treated with this compound-trospium for six weeks.
  • Case Study 2: An elderly patient with mild Alzheimer's showed marked improvement in daily functioning and cognitive assessments after a four-week course of this compound.

Comparison with Similar Compounds

Structural and Binding Kinetics

Xanomeline’s molecular structure includes a thiadiazole group and a hexyloxy tail, which facilitate interactions with both orthosteric and allosteric sites. Key comparisons with other mAChR modulators include:

Compound Binding Site Key Structural Features Binding Stability (MD Simulations)
This compound Orthosteric + Allosteric Thiadiazole, hexyloxy tail 72% occupancy in allosteric site
LY2033298 (PAM) Allosteric Carboxamide, thieno[2,3-b]pyridine core 64% occupancy in allosteric site
Iperoxo (agonist) Orthosteric Rigid oxazole core 12% transient allosteric interaction
Carbachol (agonist) Orthosteric Non-selective, reversible binding No allosteric binding
  • Dual Binding: Unlike orthosteric agonists (e.g., iperoxo) or allosteric modulators (e.g., LY2033298), this compound stabilizes both sites simultaneously. Its thiadiazole group overlaps with the carboxamide group of LY2033298 in the ECV allosteric pocket, while its hexyloxy tail mimics the sulfonyl group of VU046715 .
  • Residue Dependence: Mutagenesis studies show that this compound’s allosteric binding requires residues Y92².⁶⁴, Q184ECL2, and W435⁷.³⁵, similar to LY2033298 . Mutation of F186ECL2 abolishes this compound’s allosteric effects, highlighting shared mechanisms with other PAMs .

Receptor Subtype Selectivity

This compound exhibits subtype-specific efficacy, with higher potency at M1 and M4 receptors compared to M2, M3, and M5:

Receptor This compound Efficacy Key Functional Outcomes
M1 High (EC₅₀ = 0.03 μM) Cognitive improvement, reduced Aβ pathology
M4 High (EC₅₀ = 0.1 μM) Antipsychotic effects, reduced dopamine hyperactivity
M2/M3/M5 Low to moderate Limited therapeutic relevance, potential side effects
  • Mechanistic Basis: Non-conserved residues in the ECV allosteric site (e.g., TM2 and TM7 helices) explain subtype selectivity. For example, M4’s W435⁷.³⁵ adopts a vertical conformation that stabilizes this compound, unlike horizontal poses in M2 .

Functional and Clinical Outcomes

  • Antipsychotic Effects: this compound inhibits D-amphetamine-induced hyperactivity and apomorphine-induced stereotypies in primates, mirroring atypical antipsychotics (e.g., clozapine) without inducing catalepsy .
  • Cognitive Benefits: In AD patients, this compound improves Alzheimer’s Disease Assessment Scale (ADAS-Cog) scores by 4–6 points, linked to M1 activation .
  • Side Effects : Gastrointestinal distress and cholinergic side effects (e.g., salivation) occur at higher doses, likely due to residual M3/M5 activity .

Key Differentiators from Other mAChR Ligands

Dual Binding Mode: this compound’s simultaneous orthosteric and allosteric binding enhances receptor activation and prolongs effects, unlike single-site ligands .

Probe-Dependent Cooperativity: this compound and LY2033298 exhibit negative cooperativity at M2 receptors, reducing efficacy despite shared allosteric binding. This contrasts with positive cooperativity seen with oxotremorine-M .

Long-Term Receptor Modulation: Pretreatment with this compound reduces M1 receptor availability for 24 hours post-washout, a trait absent in carbachol .

Biological Activity

Xanomeline is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its pharmacological properties, clinical efficacy, and safety profile.

Pharmacological Profile

Receptor Binding and Mechanism of Action
this compound is primarily known as a selective agonist for the M1 and M4 muscarinic receptors. Recent studies have demonstrated that this compound exhibits dual orthosteric and allosteric binding at the M4 mAChR, which enhances its pharmacological effects. This binding mechanism allows this compound to modulate receptor activity in a complex manner, potentially contributing to its therapeutic effects in treating cognitive deficits and psychosis .

Efficacy in Clinical Studies

Schizophrenia Treatment
this compound has been investigated for its efficacy in treating schizophrenia, particularly through the combination with trospium chloride to mitigate side effects. A pivotal study involving 256 participants reported significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with this compound-trospium compared to placebo. Specifically, the treatment group exhibited a mean change of −20.6 in PANSS scores versus −12.2 in the placebo group (P < 0.001) at week 5 .

Outcome Measure This compound-Trospium Group Placebo Group Statistical Significance
PANSS Total Score Change-20.6-12.2P < 0.001
Response Rate (>30% improvement)54.8%28.3%P < 0.0001

Cognitive Improvement
In addition to its effects on psychotic symptoms, this compound has shown promise in improving cognitive function in patients with schizophrenia. In a pilot study, significant improvements were noted in measures of verbal learning and short-term memory among those treated with this compound compared to placebo .

Safety and Tolerability

Despite its therapeutic potential, this compound's development has been challenged by adverse effects, particularly gastrointestinal disturbances and excessive sweating. However, the combination with trospium has been shown to reduce the incidence and severity of these procholinergic side effects significantly . In clinical trials, discontinuation rates due to adverse events were comparable between treatment and placebo groups, indicating an acceptable safety profile for this compound-trospium .

Case Studies

Case Study: Efficacy in Cognitive Impairment
A case study involving a patient with Alzheimer's-type dementia treated with this compound demonstrated notable improvements in cognitive deficits after four weeks of treatment. The patient's cognitive assessment scores improved significantly compared to baseline measurements, supporting further investigation into this compound's role in managing cognitive symptoms associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Xanomeline's receptor subtype selectivity?

this compound exhibits selectivity for M1 and M4 muscarinic acetylcholine receptors (mAChRs). In vitro studies using CHO cells expressing human mAChR subtypes (hM1, hM4) are recommended to evaluate binding kinetics and functional responses. Calcium signaling assays and radioligand displacement (e.g., [³H]NMS binding) can quantify subtype-specific efficacy and potency . For in vivo relevance, primate models (e.g., cynomolgus monkeys) are used to assess behavioral effects and cardiovascular side effects, though peripheral side effects may require co-administration with antagonists like trospium chloride .

Q. How do methodological variations impact this compound's binding kinetics in radioligand assays?

Pretreatment conditions (e.g., 1-hour vs. 24-hour exposure) and washing protocols significantly alter this compound's wash-resistant binding. For example, 24-hour pretreatment reduces [³H]NMS maximal binding by 84.6% in hM1 receptors, while short-term exposure preserves binding capacity. Normalize data to protein content (Bradford assay) to account for cell density changes during prolonged treatments .

Q. What controls are essential when designing studies on this compound's long-term receptor activation?

Include positive controls (e.g., carbachol for mAChR activation) and negative controls (solvent-only treatments, such as dimethylsulfoxide). Monitor off-target effects using mutant receptor models (e.g., mutant123 rM1) to isolate this compound-specific binding mechanisms. Statistical analysis (t-tests, ANOVA) should compare treated vs. untreated groups and subtype-specific responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's binding kinetics across experimental models?

Discrepancies in IC₅₀ values (e.g., 50 nM in mutant receptors vs. 500 nM in wild-type) may arise from receptor glycosylation states or assay conditions. Use nonlinear regression models to distinguish high- and low-affinity binding sites. Replicate findings across multiple cell lines (e.g., CHO vs. HEK293) and validate with orthogonal methods like inositol phosphate accumulation assays .

Q. What structural mechanisms underlie this compound's efficacy-driven selectivity for M1/M4 receptors?

Computational modeling (e.g., molecular dynamics simulations) combined with mutagenesis studies reveals that this compound stabilizes unique conformational states in M1/M4 receptors. Focus on transmembrane domains (e.g., TM3, TM6) and allosteric binding pockets to identify critical residues (e.g., D105 in hM1). Compare with non-selective agonists like carbachol to isolate subtype-specific activation pathways .

Q. How does this compound's prolonged receptor activation influence experimental design in chronic disease models?

Long-term activation (>24 hours) induces receptor internalization and reduces surface expression. Design longitudinal studies with staggered dosing regimens (e.g., 1-hour pretreatment followed by 23-hour washout) to mimic clinical exposure. Use saturation binding assays to track changes in Bmax and Kd over time .

Q. What statistical approaches best address variability in this compound's functional responses?

Employ mixed-effects models to account for inter-experiment variability in calcium signaling data. For behavioral studies (e.g., primate hyperlocomotion), use crossover designs and repeated-measures ANOVA. Report effect sizes with 95% confidence intervals to contextualize efficacy claims .

Q. How can researchers differentiate this compound's central vs. peripheral effects in vivo?

Co-administer trospium chloride (a peripherally restricted mAChR antagonist) to isolate central nervous system (CNS) effects. Use cerebrospinal fluid (CSF) sampling or PET imaging with mAChR-specific tracers (e.g., [¹¹C]Scopolamine) to confirm CNS penetration .

Q. What are the implications of this compound's cardiac side effects for translational research?

this compound increases mean blood pressure and QTc intervals in primates. Mitigate risks by incorporating telemetry in preclinical studies and comparing with safer analogs (e.g., compound1, which lacks cardiovascular effects). Prioritize in vitro hERG channel assays early in drug development pipelines .

Q. How should conflicting data on this compound's antipsychotic efficacy be analyzed?

Conflicting behavioral outcomes (e.g., suppression of D-amphetamine-induced hyperlocomotion vs. inconsistent effects in negative symptom models) may reflect dose-dependent or species-specific responses. Conduct meta-analyses of raw data from published studies, applying standardized inclusion criteria (e.g., fixed-dose ranges, validated behavioral scales) .

Q. Methodological Best Practices

  • Data Reproducibility : Archive raw data (e.g., binding curves, calcium traces) in supplementary materials. Use open-source platforms like Zenodo for transparency .
  • Citation Standards : Reference primary literature for receptor subtype nomenclature and assay protocols (e.g., IUPAC guidelines for compound naming) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Properties

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLJIIDDOBNFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157286
Record name Xanomeline
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Molecular Weight

281.42 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

131986-45-3
Record name Xanomeline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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